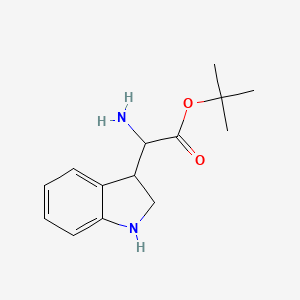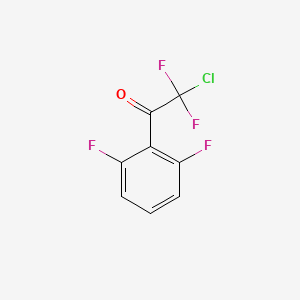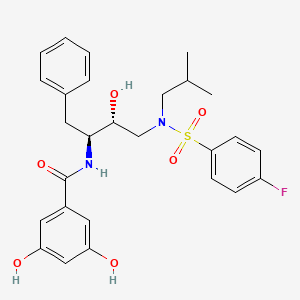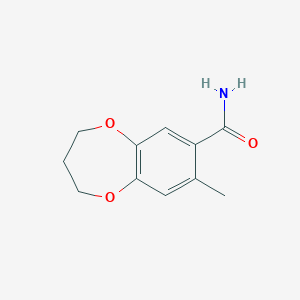
tert-butyl 2-amino-2-(2,3-dihydro-1H-indol-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Boc-aminomethyl)indoline is a compound that belongs to the class of indoline derivatives Indoline is a bicyclic organic heterocyclic compound consisting of a benzene ring fused with a five-membered nitrogenous ring The Boc group, or tert-butoxycarbonyl group, is a protecting group commonly used in organic synthesis to protect amines from unwanted reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-aminomethyl)indoline typically involves the protection of the amine group followed by the formation of the indoline ring. One common method involves the following steps:
Protection of the Amine Group: The starting material, aminomethylindoline, is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the Indoline Ring: The protected amine is then subjected to cyclization reactions to form the indoline ring. This can be achieved through various methods, including palladium-catalyzed cyclization or intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of 3-(Boc-aminomethyl)indoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Boc-aminomethyl)indoline can undergo various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: The compound can be reduced to form different reduced indoline derivatives.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Various substituted indoline derivatives.
Aplicaciones Científicas De Investigación
3-(Boc-aminomethyl)indoline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(Boc-aminomethyl)indoline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group provides stability and protection during synthetic processes, ensuring that the amine group remains intact until the desired reaction step.
Comparación Con Compuestos Similares
Similar Compounds
3-(Boc-aminomethyl)indole: Similar structure but with an indole ring instead of an indoline ring.
3-(Boc-aminomethyl)pyrrole: Contains a pyrrole ring instead of an indoline ring.
3-(Boc-aminomethyl)benzene: Contains a benzene ring instead of an indoline ring.
Uniqueness
3-(Boc-aminomethyl)indoline is unique due to the presence of both the indoline ring and the Boc-protected amine group. This combination provides specific chemical properties that make it suitable for various synthetic and research applications. The indoline ring offers a unique scaffold for the development of bioactive molecules, while the Boc group ensures stability during synthetic processes.
Propiedades
Fórmula molecular |
C14H20N2O2 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-2-(2,3-dihydro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)12(15)10-8-16-11-7-5-4-6-9(10)11/h4-7,10,12,16H,8,15H2,1-3H3 |
Clave InChI |
XAYQWLANRQLTSA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C1CNC2=CC=CC=C12)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B14888085.png)
![6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888099.png)

![3,5,7-Trichlorothieno[3,2-b]pyridine](/img/structure/B14888105.png)

![(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14888115.png)

![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)

![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)



![5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14888158.png)
